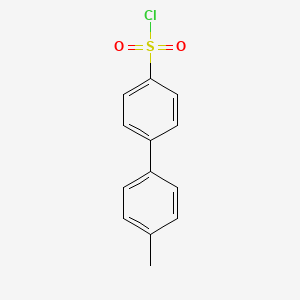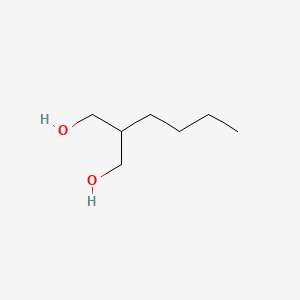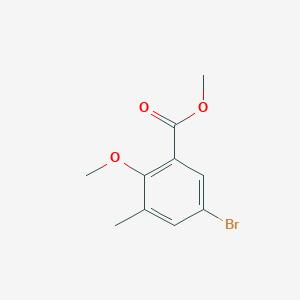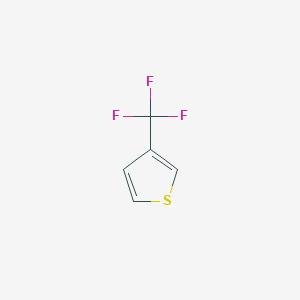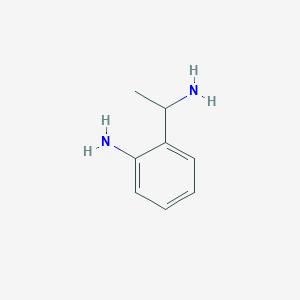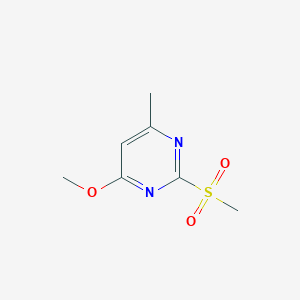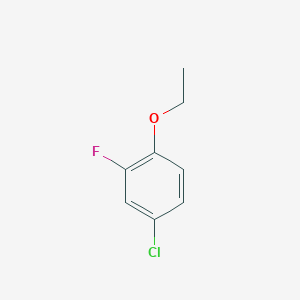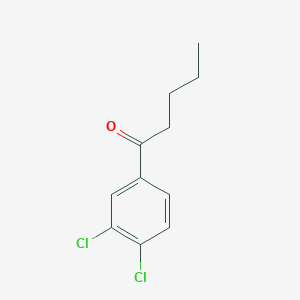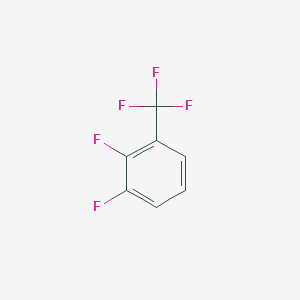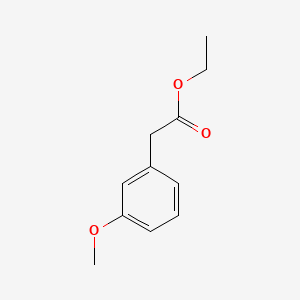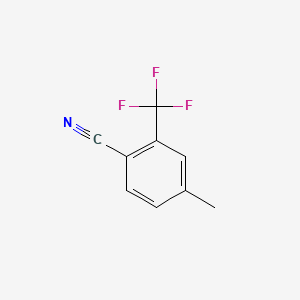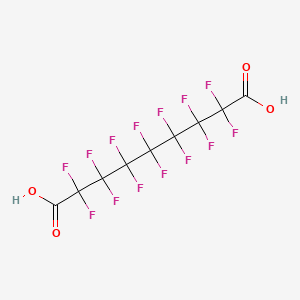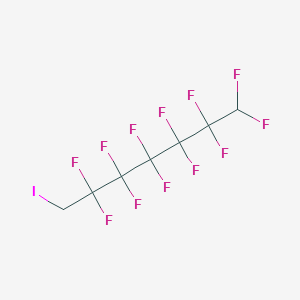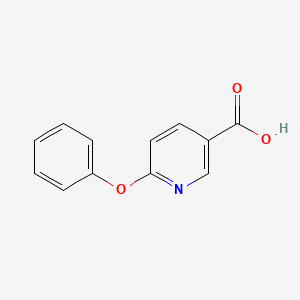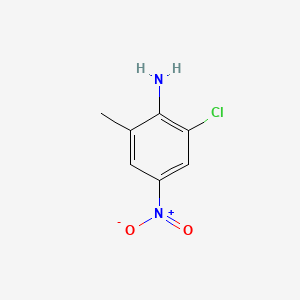
2-Chloro-6-methyl-4-nitroaniline
概要
説明
2-Chloro-6-methyl-4-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 . It is a yellow to dark yellow crystalline powder .
Molecular Structure Analysis
The crystal structures of five new salts of 2-chloro-4-nitroaniline with inorganic acids were determined by single-crystal X-ray diffraction . Theoretical calculations revealed that the energy barriers for the rotation of the nitro group for isolated cations are 4.6 and 11.6 kcal mol .Physical And Chemical Properties Analysis
2-Chloro-6-methyl-4-nitroaniline is a solid powder with a melting point of 170-175 °C . It is insoluble in water .科学的研究の応用
Anaerobic Degradation by Microbial Strains
2-Chloro-4-nitroaniline, a compound related to 2-Chloro-6-methyl-4-nitroaniline, is widely used in industrial and agricultural sectors and poses environmental challenges. Research has shown that microbial strains like Geobacter sp. KT7 and Thauera aromatica KT9 can use these compounds as sole carbon and nitrogen sources under anaerobic conditions. Their anaerobic degradation capabilities are significant for environmental remediation (H. D. Duc, 2019).
Solubility and Thermodynamics Studies
The solubility of 2-Chloro-5-nitroaniline, similar in structure to 2-Chloro-6-methyl-4-nitroaniline, in various solvents has been studied. Understanding solubility is crucial for its application in different industries, including pharmaceuticals. The solubility data were obtained in multiple solvents, showing variations with temperature changes. This data is essential for optimizing the use of these compounds in various applications (R. Xu & Jian Wang, 2019).
Structural and Theoretical Analysis
Studies on the crystal structures and theoretical calculations of 2-chloro-4-nitroaniline and related compounds provide insights into their molecular interactions. This knowledge is crucial for designing new compounds with desired properties for use in scientific research. Understanding the crystal structures and interactions at a molecular level aids in predicting how these compounds will behave in various applications (Volodymyr Medviediev & M. Daszkiewicz, 2021).
Application in Dye and Pharmaceutical Industries
2-Chloro-4-nitroaniline, a related compound, is used in manufacturing dyes, pharmaceuticals, and as a corrosion inhibitor. Despite its wide application, it is a black-listed substance due to poor biodegradability. Research on its biodegradation by Rhodococcus sp. strain MB-P1 under aerobic conditions is vital for environmental safety. The degradation pathways of these compounds provide insights into safe disposal and treatment methods, essential for industries using these chemicals (F. Khan et al., 2013).
Safety And Hazards
特性
IUPAC Name |
2-chloro-6-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPVUAIKGOKEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369922 | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitroaniline | |
CAS RN |
69951-02-6 | |
| Record name | 2-Chloro-6-methyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69951-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


